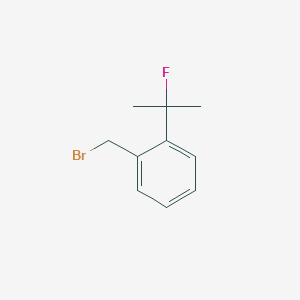

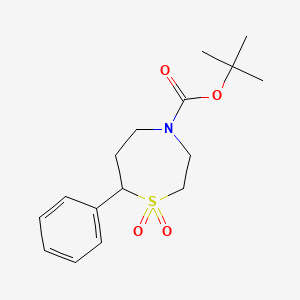

![molecular formula C12H15Cl2F3N4 B2565946 3-Piperidin-3-yl-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine dihydrochloride CAS No. 1052547-33-7](/img/structure/B2565946.png)

3-Piperidin-3-yl-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

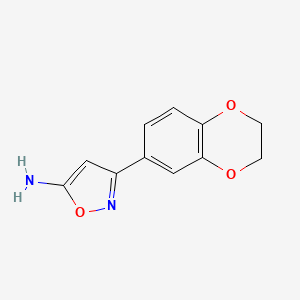

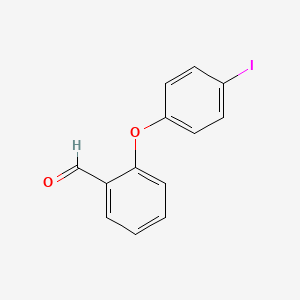

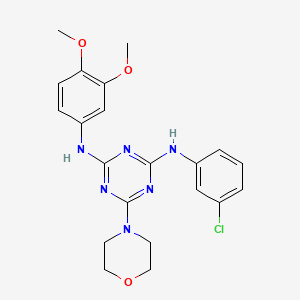

The compound "3-Piperidin-3-yl-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine dihydrochloride" is a derivative of the [1,2,4]triazolo[4,3-a]pyridine class, which is a scaffold of interest due to its potential biological activities. The presence of a piperidinyl group and a trifluoromethyl group suggests that this compound could have unique physical and chemical properties, as well as biological activity.

Synthesis Analysis

The synthesis of related 1,2,4-triazolo[1,5-a]pyridines has been achieved through various methods. For instance, an intramolecular oxidative N-N bond formation mediated by phenyliodine bis(trifluoroacetate) has been used to construct the 1,2,4-triazolo[1,5-a]pyridine skeleton, which is a metal-free strategy that features short reaction times and high yields . Additionally, a one-step synthesis of piperidinium 2-aryl[1,2,4]triazolo[1,5-a]pyridinides has been described, which involves a cyclization process followed by neutralization with hydrochloric acid to obtain the corresponding 1,2,4-triazolo[1,5-a]pyridines . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various techniques. For example, X-ray diffraction has been used to reveal the strong hydrogen bonding and partial stacking in the crystal structure of piperidinium 2-aryl[1,2,4]triazolo[1,5-a]pyridinides . Additionally, DFT calculations have been employed to analyze the stability of hydrazone tautomers in the synthesis of related piperidinyl-triazole compounds . These studies provide insights into the molecular structure and stability of triazolo-pyridine derivatives.

Chemical Reactions Analysis

The reactivity of the triazolo[1,5-a]pyridine core has been explored in various chemical reactions. For instance, the synthesis of water-soluble pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines as human A3 adenosine receptor antagonists involved the functionalization of the C(5) position with a piperidinyl ring to generate stable, water-soluble salts . This indicates that the triazolo[1,5-a]pyridine core can be modified to enhance solubility and biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolo[1,5-a]pyridine derivatives are influenced by their substituents. For example, the introduction of a trifluoromethyl group has been shown to affect the tautomeric preferences and antiproliferative activity of fluorinated triazolo[1,5-a][1,3,5]triazines . The presence of a piperidinyl group can also impact the solubility and biological activity of the compounds, as seen in the synthesis of triazolo-pyridazine-6-yl-substituted piperazines with anti-diabetic properties .

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-piperidin-3-yl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N4.2ClH/c13-12(14,15)9-3-4-10-17-18-11(19(10)7-9)8-2-1-5-16-6-8;;/h3-4,7-8,16H,1-2,5-6H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZCYIIGGIZRWDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NN=C3N2C=C(C=C3)C(F)(F)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d][1,3]dioxol-5-yl(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2565867.png)

![N'-cyclopropyl-N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2565873.png)

![Benzo[d][1,3]dioxol-5-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone](/img/structure/B2565875.png)

![3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2565877.png)

![Ethyl 2-[8-(3-chloro-4-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazo lidino[1,2-h]purin-3-yl]acetate](/img/structure/B2565878.png)

![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2565885.png)